

2-lodo-5-nitrosobenzamide for protein labeling

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Compound of Interest

Compound Name: 2-lodo-5-nitrosobenzamide

Cat. No.: B15164458

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Disclaimer

The following application notes and protocols are provided for the hypothetical compound "2-lodo-5-nitrosobenzamide." As of the last update, specific literature detailing the use of this exact molecule for protein labeling is not readily available in the public domain. Therefore, the information presented here is a scientifically informed projection based on the known reactivity of its functional groups (iodo, nitroso, and benzamide moieties) and is intended to serve as a representative guide for researchers and drug development professionals. The experimental data and protocols are illustrative and should be adapted and validated in a laboratory setting.

Application Notes: 2-lodo-5-nitrosobenzamide for Cysteine-Reactive Protein Labeling

Introduction

2-lodo-5-nitrosobenzamide is a novel cysteine-reactive compound designed for the specific labeling of proteins. Its unique structure, featuring an iodo group for covalent modification of sulfhydryl groups and a nitroso moiety, offers potential for diverse applications in proteomics, drug discovery, and diagnostics. The benzamide core may also contribute to specific interactions with certain protein classes, such as those containing benzamide binding pockets, potentially offering a degree of targeted labeling.

Mechanism of Action



The primary mechanism of protein labeling with **2-lodo-5-nitrosobenzamide** is proposed to be the alkylation of cysteine residues by the iodo group, forming a stable thioether bond. This reaction is analogous to the well-established reactivity of iodoacetamide derivatives with cysteines. The nitroso group may offer secondary reactivity or be exploited for subsequent bioorthogonal ligation reactions.

Potential Applications

- Quantitative Proteomics: In conjunction with isotopic variants, 2-lodo-5-nitrosobenzamide
 could be used for relative and absolute quantification of protein expression levels, similar to
 iodoTMT reagents.[1]
- Target Identification and Validation: As a potential tool in chemical biology, this compound could be used to identify and validate novel drug targets by labeling cysteine residues in functionally important protein domains.
- PROTAC Development: Benzamide derivatives have been identified as binders for the E3 ligase substrate receptor cereblon (CRBN).[2] This suggests that 2-lodo-5-nitrosobenzamide could be explored as a warhead for developing covalent Proteolysis-Targeting Chimeras (PROTACs).
- Fluorescent Labeling: The benzamide scaffold can be readily modified to incorporate fluorophores, enabling the visualization of labeled proteins in cellular imaging experiments.

Quantitative Data Summary

The following tables present representative data for the performance of **2-lodo-5-nitrosobenzamide** in protein labeling experiments.

Table 1: Labeling Efficiency of **2-lodo-5-nitrosobenzamide** with Bovine Serum Albumin (BSA)



Reagent Concentration (μM)	Incubation Time (min)	Labeling Efficiency (%)
10	30	65 ± 4.2
25	30	82 ± 3.1
50	30	95 ± 2.5
50	60	98 ± 1.8

Table 2: Specificity of 2-lodo-5-nitrosobenzamide for Cysteine Residues

Amino Acid	Reactivity (Relative to Cysteine)
Cysteine	1.00
Lysine	< 0.01
Histidine	< 0.01
Methionine	< 0.005

Experimental Protocols

Protocol 1: General Protein Labeling with 2-lodo-5-nitrosobenzamide

This protocol provides a general procedure for labeling a purified protein with **2-lodo-5-nitrosobenzamide**.

Materials:

- Purified protein solution (1-5 mg/mL in a suitable buffer, e.g., 50 mM HEPES, pH 7.4)
- 2-lodo-5-nitrosobenzamide stock solution (10 mM in DMSO)
- Reducing agent (e.g., 5 mM TCEP)
- Quenching solution (e.g., 50 mM L-cysteine or DTT)



- · Desalting columns or dialysis equipment
- Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

Procedure:

- Protein Preparation: If the protein has disulfide bonds that need to be labeled, reduce them by adding TCEP to a final concentration of 5 mM and incubating for 1 hour at 37°C.[1]
- Labeling Reaction:
 - Add the 2-lodo-5-nitrosobenzamide stock solution to the protein solution to achieve the desired final concentration (e.g., a 10-fold molar excess over the protein).
 - Incubate the reaction for 1 hour at 37°C, protected from light.[1]
- Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes at room temperature.
- Purification: Remove excess, unreacted labeling reagent using a desalting column or by dialysis against a suitable buffer.
- Analysis: Confirm labeling by mass spectrometry (to observe the mass shift) or by SDS-PAGE if the label is fluorescent.

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol describes the labeling of proteins within a complex mixture, such as a cell lysate.

Materials:

- Cell lysate (2 mg/mL in lysis buffer without primary amines, e.g., RIPA buffer)
- 2-lodo-5-nitrosobenzamide stock solution (10 mM in DMSO)
- Acetone (pre-chilled to -20°C)
- Trypsin (for downstream mass spectrometry)



• C18 spin tips (for peptide cleanup)

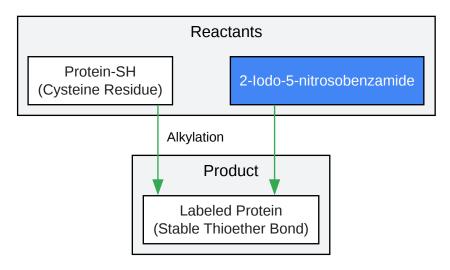
Procedure:

- Lysate Preparation: Prepare cell lysate according to standard protocols. Ensure the lysis buffer does not contain primary amines (e.g., Tris) as these can interfere with some labeling chemistries.
- Reduction: Reduce the lysate by adding TCEP to a final concentration of 5 mM and incubating for 1 hour at 50°C.[1]
- Labeling: Add 2-lodo-5-nitrosobenzamide to the lysate to a final concentration of 5-10 mM and incubate for 1 hour at 37°C, protected from light.[1]
- Protein Precipitation: Precipitate the labeled proteins by adding 4 volumes of pre-chilled acetone and incubating at -20°C for at least 4 hours (or overnight).[1]
- · Protein Digestion:
 - Centrifuge the precipitated proteins, discard the supernatant, and wash the pellet with cold acetone.
 - Resuspend the protein pellet in a suitable buffer (e.g., 50 mM HEPES, pH 8.0, 0.1% SDS).
 - Proceed with standard trypsin digestion protocols for mass spectrometry analysis.
- Peptide Cleanup: Desalt the digested peptides using C18 spin tips before LC-MS/MS analysis.[1]

Visualizations



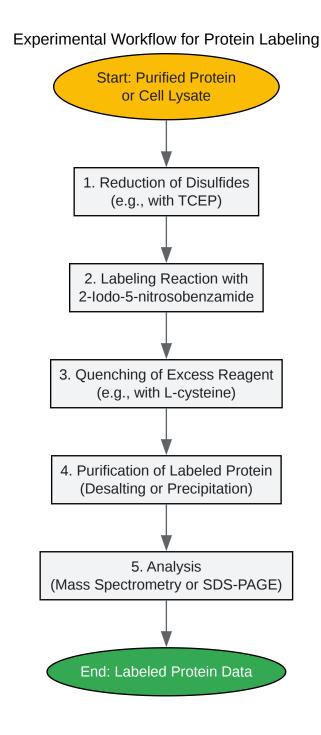
Hypothetical Mechanism of 2-Iodo-5-nitrosobenzamide Labeling



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Caption: Proposed reaction mechanism for protein labeling.





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Caption: General workflow for protein labeling experiments.



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